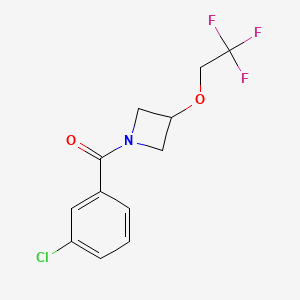

(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

“(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone” is a ketone derivative featuring a 3-chlorophenyl group attached to a methanone moiety, which is further linked to a 3-substituted azetidine ring. The azetidine core (a four-membered nitrogen-containing heterocycle) is functionalized at the 3-position with a 2,2,2-trifluoroethoxy group. The 3-chlorophenyl group contributes aromatic bulk and lipophilicity, which may affect binding affinity in biological systems. While direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous structures suggest its relevance in medicinal chemistry, particularly in targeting receptors like cannabinoid CB1 .

Properties

IUPAC Name |

(3-chlorophenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO2/c13-9-3-1-2-8(4-9)11(18)17-5-10(6-17)19-7-12(14,15)16/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAPGVRPPRCMZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step reactions, beginning with the preparation of key intermediates. One common route starts with the chlorination of phenyl ring compounds followed by the introduction of the trifluoroethoxy group under controlled conditions. The azetidine ring is then formed through a cyclization reaction, involving reagents like sodium hydride and appropriate solvents such as dimethylformamide (DMF). The final step involves the formation of the methanone linkage, usually achieved through a Friedel-Crafts acylation reaction using reagents like aluminum chloride.

Industrial Production Methods

Industrial production of this compound often requires optimization of reaction conditions to maximize yield and purity. Large-scale synthesis may utilize continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: : Can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: : Reduction with agents like lithium aluminum hydride can convert the ketone group to secondary alcohols.

Substitution: : The chlorinated phenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: : Sodium ethoxide (NaOEt) in ethanol for nucleophilic substitution.

Major Products

Oxidation typically yields carboxylic acids or ketones.

Reduction often results in secondary alcohols.

Substitution reactions produce a variety of substituted aromatic compounds, depending on the nucleophile.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as an intermediate for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is investigated for its potential bioactivity. Studies have shown that compounds with similar structures can exhibit antimicrobial, antifungal, and antiviral properties.

Medicine

Pharmacologically, this compound is explored for its potential as a drug candidate. Its structural features suggest it may interact with specific biological targets, making it a subject of interest in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and as a starting material for the production of advanced materials with desirable properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves interactions with various molecular targets. Its biological effects are mediated through binding to enzymes or receptors, influencing biochemical pathways and cellular processes. The trifluoroethoxy group contributes to its stability and bioavailability, while the azetidinyl moiety allows for specific interactions with biological molecules.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Trifluoroethoxy Group

The 2,2,2-trifluoroethoxy group in the target compound contrasts with morpholinoethyl or simple alkoxy groups in analogues (e.g., cannabinoids in ). The CF₃ group increases lipophilicity (logP) and metabolic stability compared to non-fluorinated ethers, as seen in tembotrione (), where the CF₃ group stabilizes formulations . This group may also reduce cytochrome P450-mediated oxidation, a common issue in drug metabolism.

Chlorophenyl vs. Other Aromatic Groups

The 3-chlorophenyl group in the target compound differs from halogenated aryl groups in (3-Cl-4-F-2-OH-phenyl) and (3-Cl-2,4,6-trihydroxyphenyl). However, hydroxyl groups (e.g., in ’s 2-chloro-1-(2,4-dihydroxyphenyl)ethanone) increase solubility but reduce blood-brain barrier penetration .

Azetidine Core vs. Larger Heterocycles

The azetidine ring’s strain and compact size may confer higher conformational rigidity compared to piperidine or pyrrolidine derivatives (e.g., ’s hydroxypiperidinyl analogue). This rigidity could enhance receptor selectivity, as seen in β-lactam azetidinones (), where ring strain drives reactivity .

Biological Activity

The compound (3-Chlorophenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known by its IUPAC name (E)-3-(2-chlorophenyl)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)prop-2-en-1-one, is a member of the azetidinone family. This class of compounds has garnered attention for its diverse biological activities, including antibacterial, anticancer, and antiviral properties. This article reviews the biological activity of this specific compound based on available research findings and case studies.

- Molecular Formula : C14H13ClF3NO2

- Molecular Weight : 319.71 g/mol

- CAS Number : 2035018-68-7

Anticancer Activity

Research indicates that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

The compound under discussion has shown potential in preclinical studies for similar mechanisms due to its structural analogies with these potent agents.

Antiviral Properties

A subset of azetidinones has demonstrated antiviral activity against various viruses. For example, stereoisomers of azetidinones have been reported to inhibit the replication of human coronaviruses and cytomegalovirus. The compound's trifluoroethoxy group may enhance its bioactivity through improved pharmacokinetic properties.

Antibacterial Activity

Azetidinone derivatives are also recognized for their antibacterial properties. Studies have shown that compounds with an azetidinone skeleton can inhibit bacterial growth effectively. This is particularly relevant in the context of rising antibiotic resistance.

Case Studies

- Anticancer Efficacy Study : A study evaluated a series of azetidinones against human breast carcinoma cells (MCF-7). The results indicated that compounds with chlorophenyl groups exhibited enhanced antiproliferative effects compared to their non-substituted counterparts.

- Antiviral Activity Assessment : Another study focused on the antiviral potential of azetidinones against human coronavirus strains. The compound demonstrated a significant reduction in viral replication rates in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.